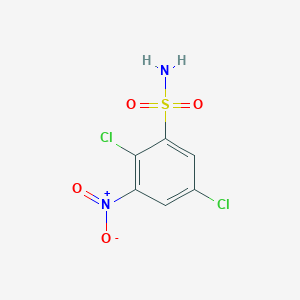
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO3 It is a brominated derivative of vanillin, a compound commonly found in vanilla beans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the bromination of 1-(4-hydroxy-3-methoxyphenyl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an acidic or basic medium.
Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of this compound.
Reduction: Formation of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol.
Applications De Recherche Scientifique
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, leading to inhibition or activation of biochemical pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: Similar structure but with a shorter carbon chain.
3-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the hydroxyl group.
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the aromatic ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and biological studies .
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
3-bromo-1-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO3/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,13H,4-5H2,1H3 |
Clé InChI |
IHULNCSPLBCFHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)CCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)



![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)

